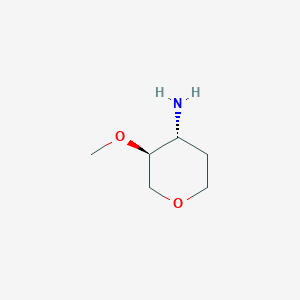

trans-4-Amino-3-(methoxy)tetrahydropyran

Description

Contextualization of Aminated and Methoxylated Tetrahydropyran (B127337) Systems within Heterocyclic Chemistry

Heterocyclic compounds are foundational to medicinal chemistry, with a significant percentage of all physiologically active compounds containing such rings. The tetrahydropyran (THP) motif, a saturated six-membered ring containing one oxygen atom, is particularly noteworthy. It is a structural component in numerous natural products and has been increasingly incorporated into synthetic pharmaceuticals. nih.govmdpi.com

Therefore, the combination of both amino and methoxy (B1213986) functionalities on a tetrahydropyran scaffold, as seen in trans-4-Amino-3-(methoxy)tetrahydropyran, creates a molecule with rich chemical potential. Such systems are considered sp³-rich scaffolds, meaning they have a high degree of three-dimensionality, a feature increasingly recognized as beneficial for optimizing the properties of drug-like molecules. researchgate.net

Significance of Chiral Tetrahydropyran Scaffolds in Stereoselective Organic Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmaceutical science. The specific three-dimensional arrangement of atoms (stereochemistry) can dramatically affect a molecule's biological activity. Consequently, the ability to synthesize a single, desired enantiomer of a drug is critically important. This process, known as stereoselective or asymmetric synthesis, often relies on the use of chiral building blocks—enantiomerically pure molecules used as starting materials. nih.gov

Chiral tetrahydropyran scaffolds are valuable intermediates for this purpose. nih.gov Their rigid, well-defined conformations can be used to direct the stereochemical outcome of subsequent reactions, allowing chemists to construct complex molecules with precise control over their 3D architecture. mdpi.commdpi.com The "trans" designation in this compound is a stereochemical descriptor, indicating that the amino and methoxy groups are situated on opposite faces of the tetrahydropyran ring. This specific arrangement locks the molecule into a more rigid conformation, which can be advantageous in designing interactions with biological targets like enzymes or receptors. The synthesis of such polysubstituted tetrahydropyrans with high stereoselectivity is an active area of research, employing methods like intramolecular cyclizations to achieve the desired spatial arrangement. mdpi.commdpi.com

Overview of Research Trajectories and Academic Objectives for this compound

While specific, large-scale research programs focusing exclusively on this compound are not broadly documented in mainstream literature, its structure suggests clear research trajectories based on the known utility of its component parts. The primary academic objective for a compound like this is its use as a versatile building block in the synthesis of more complex and potentially bioactive molecules.

Research efforts involving this and similar scaffolds are generally aimed at:

Library Synthesis for Drug Discovery: Utilizing the functional handles (the amino and methoxy groups) to generate a diverse collection, or library, of related compounds. researchgate.netnih.gov These libraries can then be screened against various biological targets to identify new lead compounds for drug development.

Incorporation into Target Molecules: Synthesizing complex natural products or designed pharmaceutical agents where a substituted tetrahydropyran ring is a key structural feature. The defined stereochemistry of the "trans" isomer is particularly valuable in this context.

Methodology Development: Using the synthesis of this compound itself as a platform to develop new, efficient, and stereoselective methods for creating functionalized heterocyclic systems.

The inherent properties of the aminated and methoxylated THP structure make it a promising candidate for incorporation into molecules targeting a wide range of diseases, leveraging the established importance of this scaffold in medicinal chemistry. nih.gov

Chemical Compound Data

Below is a table of chemical properties for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1232060-77-3 |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-methoxyoxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Trans 4 Amino 3 Methoxy Tetrahydropyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Unambiguous Structural Elucidation via 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC)

No published data containing specific chemical shifts, coupling constants, or correlations for trans-4-Amino-3-(methoxy)tetrahydropyran are available.

Stereochemical Assignment through NOESY and J-Coupling Analysis

Detailed Nuclear Overhauser effect (NOE) correlations and precise J-coupling constants, which would be necessary to confirm the trans stereochemistry and the preferred conformation of the tetrahydropyran (B127337) ring, have not been reported in the public domain.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

While the molecular weight is known, high-resolution mass spectrometry data for accurate mass determination and the characteristic fragmentation patterns of this compound under various ionization conditions are not available in the reviewed literature.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state remains undetermined.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Specific infrared and Raman absorption frequencies for the functional groups present in this compound, such as the N-H stretches and bends of the amino group, C-O stretches of the ether and methoxy (B1213986) groups, and skeletal vibrations of the tetrahydropyran ring, have not been documented.

Conformational Analysis and Stereochemical Principles Governing Trans 4 Amino 3 Methoxy Tetrahydropyran

Investigations into Conformational Equilibria

The conformational landscape of trans-4-Amino-3-(methoxy)tetrahydropyran is dominated by the dynamic equilibrium between various ring conformations. Understanding this equilibrium is fundamental to predicting the molecule's behavior.

The tetrahydropyran (B127337) (THP) ring, like its carbocyclic analog cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. masterorganicchemistry.com This chair form is the most stable and thus the ground-state conformation for the ring system.

However, the THP ring is flexible and can exist in higher-energy, non-chair conformations, including the boat and twist-boat (or skew-boat) forms. mdpi.comsemanticscholar.org The boat conformation is destabilized by torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation alleviates some of this strain and is generally lower in energy than the true boat form, often acting as an intermediate in the chair-to-chair interconversion process. masterorganicchemistry.com For this compound, the energetic penalty for adopting these non-chair conformations is significant, and they represent only a minor fraction of the conformational population at equilibrium. mdpi.com

The preference for a substituent to occupy an equatorial position over an axial one can be quantified by its conformational free energy difference, or "A-value". masterorganicchemistry.com A higher A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. For disubstituted rings, the stability of a given conformer depends on the sum of these steric interactions.

Table 1: Estimated Conformational Free Energy (A-Values) for Relevant Substituents Note: These values are for monosubstituted cyclohexanes at 298 K and serve as an approximation for the tetrahydropyran system.

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

| -NH₂ (Amino) | ~1.4 - 1.7 | Strong |

| -OCH₃ (Methoxy) | ~0.6 | Moderate |

| -CH₃ (Methyl) | 1.74 | Strong |

Data sourced from studies on monosubstituted cyclohexanes. masterorganicchemistry.comlibretexts.org

The energy barrier for the chair-chair interconversion in cyclohexane is approximately 10 kcal/mol, a value that is expected to be similar for the tetrahydropyran ring. masterorganicchemistry.com This barrier ensures that the interconversion is rapid at room temperature, but the equilibrium strongly favors the most stable conformer, which places the bulky substituents in equatorial positions. libretexts.org

Examination of Anomeric and Other Stereoelectronic Effects

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a crucial role in dictating conformational preferences beyond simple steric considerations. wikipedia.orgbaranlab.org

The classical anomeric effect describes the tendency for an electronegative substituent at the anomeric carbon (C-2 in a pyranose ring) to favor an axial orientation. wikipedia.orgscripps.edu In this compound, the methoxy (B1213986) group is at the C-3 position and is therefore not subject to the classical anomeric effect.

The amino group at the C-4 position primarily exerts a steric influence, strongly preferring the equatorial position to avoid 1,3-diaxial strain. libretexts.org Beyond sterics, its lone pair of electrons and the polarity of the N-H bonds can participate in several stereoelectronic and electrostatic interactions.

Hyperconjugation: The nitrogen lone pair can act as a donor in hyperconjugative interactions with neighboring antibonding orbitals (e.g., σ* C-C).

Intramolecular Hydrogen Bonding: A key potential interaction is the formation of an intramolecular hydrogen bond between the amino group (as a hydrogen bond donor) and either the ring oxygen or the methoxy group's oxygen (as an acceptor). For this to occur, the molecule would need to adopt a conformation that brings these groups into close proximity, which could potentially stabilize an otherwise less-favored geometry. However, in the preferred diequatorial chair conformation, the distances are likely too great for effective hydrogen bonding, but it could play a role in transient or higher-energy states.

Impact of Substituent Orientation on Ring Pucker and Overall Geometry

The presence of substituents forces deviations from the ideal geometry of an unsubstituted tetrahydropyran ring. The trans relationship of the amino and methoxy groups means they are on opposite faces of the ring. In the stable chair conformation, this corresponds to a diequatorial (e,e) arrangement.

Even in this most stable diequatorial conformer, the substituents influence the precise geometry of the ring. X-ray crystallographic studies on substituted pyrans confirm that substituents can alter bond lengths, bond angles, and torsional angles to minimize local steric and electronic repulsions. beilstein-journals.org For instance, the presence of the equatorial methoxy and amino groups can cause a slight flattening or puckering of the ring in their vicinity. This distortion is a response to minimize gauche interactions and other non-bonded strains. beilstein-journals.org

Table 2: Conceptual Impact of Substituents on Tetrahydropyran Ring Geometry

| Geometric Parameter | Expected Change due to Substituents | Rationale |

| Torsional Angles | Deviation from ideal staggered values (~60°) | Minimization of steric repulsion between substituents and adjacent ring atoms. beilstein-journals.org |

| Bond Angles (e.g., C-C-C) | Slight compression or expansion from ideal tetrahedral angle | Accommodation of the steric bulk of the equatorial groups. |

| Ring Puckering | Localized flattening or increased pucker | The ring may deform slightly to move substituents further apart and relieve strain. |

Solid-state analysis confirms the trans relationship of the substituents and the adoption of a chair conformation for the tetrahydropyran ring. Detailed crystallographic data would provide the precise bond lengths and angles that quantify the extent of this puckering and geometric distortion.

Advanced Computational Modeling of Conformational Landscapes

The three-dimensional structure and conformational flexibility of substituted tetrahydropyrans, such as this compound, are pivotal in determining their chemical reactivity and biological activity. While experimental techniques like X-ray crystallography provide a static picture of the molecule in the solid state, advanced computational modeling offers a dynamic and detailed exploration of the molecule's conformational landscape in various environments. These in silico methods allow for the characterization of all possible conformations, the energy barriers between them, and their relative populations, providing a comprehensive understanding of the molecule's behavior.

Advanced computational techniques, primarily rooted in quantum mechanics and molecular mechanics, are employed to map the potential energy surface (PES) of a molecule. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states for conformational interconversions.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to determine the electronic structure of molecules and, by extension, their energies and geometries. researchgate.net These methods can provide highly accurate predictions of the relative energies of different conformers. For a substituted tetrahydropyran ring, the primary conformations of interest are the chair, boat, and twist-boat forms.

For the parent tetrahydropyran molecule, the chair conformation is the most stable. nih.gov However, the presence of substituents, as in this compound, can significantly influence the relative stabilities of these conformers. DFT calculations can be used to optimize the geometry of each possible conformer (e.g., chair conformers with axial or equatorial substituents, various boat and twist-boat forms) and calculate their corresponding energies. The energy difference between these conformers allows for the determination of their relative populations at a given temperature using the Boltzmann distribution.

A hypothetical computational study on this compound would likely investigate several chair conformations, considering the axial and equatorial orientations of both the amino and methoxy groups. The trans configuration dictates that if one substituent is equatorial, the other must be axial in a chair conformation, or they could both be in pseudo-axial or pseudo-equatorial positions in twist-boat conformations.

Illustrative Data from a Hypothetical DFT Study

To illustrate the type of data generated from such a study, the following table presents hypothetical relative energies for various conformers of this compound. These values are representative of what a DFT calculation might yield.

| Conformer | Amino Group Orientation | Methoxy Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair 1 | Equatorial | Axial | 0.00 | 75.3 |

| Chair 2 | Axial | Equatorial | 0.85 | 18.1 |

| Twist-Boat 1 | - | - | 4.50 | 3.3 |

| Twist-Boat 2 | - | - | 5.20 | 2.5 |

| Boat | - | - | 6.80 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the typical output of a computational conformational analysis.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the energies of different conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. echemcom.com

By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), it is possible to observe conformational transitions, such as ring flipping from one chair conformation to another through a twist-boat intermediate. nih.gov The frequency of these transitions can provide information about the energy barriers between conformers. Furthermore, by analyzing the population of different conformations throughout the simulation, one can calculate the free energy difference between them, which can be compared to the results from DFT calculations and experimental data.

MD simulations are particularly useful for studying the influence of the solvent on the conformational landscape. The explicit inclusion of solvent molecules in the simulation allows for a more realistic representation of the molecule's environment, which can significantly affect the relative stability of different conformers due to solvation effects. For a molecule with polar groups like the amino and methoxy groups in this compound, hydrogen bonding with a protic solvent would be expected to play a crucial role in determining the preferred conformation.

Reaction Mechanisms and Comprehensive Reactivity Profiles of Trans 4 Amino 3 Methoxy Tetrahydropyran

Nucleophilic Reactivity of the Amine Functionality

The primary amine at the C-4 position is a key center of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles, making it a versatile handle for chemical modification.

The amine group undergoes typical nucleophilic substitution and addition reactions with various electrophilic partners. Key examples include acylation and sulfonylation, which are fundamental transformations for creating amide and sulfonamide linkages, respectively.

Acylation: The reaction with acylating agents such as acetyl chloride or benzoyl chloride in the presence of a base like pyridine (B92270) proceeds smoothly to yield the corresponding N-acylated derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of a chloride ion and deprotonation by the base to afford the stable amide product. Yields for these transformations are typically high, ranging from 75% to 88%.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, for instance, tosyl chloride in a solvent like dichloromethane (B109758) (DCM) with an amine base such as triethylamine (B128534) (Et₃N), results in the formation of sulfonamides. The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. These reactions are also efficient, with reported yields between 80% and 90%.

Alkylation: While specific examples for this molecule are not detailed in the available literature, primary amines are generally susceptible to alkylation by alkyl halides. This reaction can lead to a mixture of mono-, di-, and tri-alkylated products, including the formation of a quaternary ammonium (B1175870) salt. Control over the degree of alkylation can often be achieved by carefully managing stoichiometry and reaction conditions.

Reductive Amination: The primary amine can react with aldehydes and ketones to form an intermediate imine or enamine, which can be subsequently reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield secondary or tertiary amines. This two-step, one-pot procedure is a powerful method for forming C-N bonds.

The nucleophilic character of the amine enables a variety of derivatization strategies, which are crucial in fields like medicinal chemistry for modulating the physicochemical properties and biological activity of the parent molecule.

The formation of amides and sulfonamides, as detailed above, are primary examples of such strategies. These functional groups can alter properties like solubility, lipophilicity, and hydrogen bonding capacity. For instance, derivatives of trans-4-Amino-3-(methoxy)tetrahydropyran have shown potential as antileishmanial agents by inhibiting trypanothione (B104310) reductase.

Other important derivatizations include:

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. This involves the nucleophilic addition of the amine to the central carbon of the heterocumulene system.

Guanidinylation: The amine can be converted into a guanidine (B92328) group using various guanylating agents. This transformation significantly increases the basicity of the functional group and introduces new hydrogen bonding possibilities.

Interactive Table 1: Derivatization Reactions of the Amine Functionality

| Reaction Type | Electrophile Example | Base/Solvent | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine | Amide | 75-88 |

| Sulfonylation | Tosyl Chloride | Et₃N / DCM | Sulfonamide | 80-90 |

| Alkylation | Methyl Iodide | e.g., K₂CO₃ | Secondary Amine | Condition Dependent |

| Urea Formation | Phenyl Isocyanate | Aprotic Solvent | Urea | High |

Chemical Transformations Involving the Methoxy (B1213986) Group and Tetrahydropyran (B127337) Ether

The ether linkages in the molecule—both the C-3 methoxy group and the tetrahydropyran ring ether—are generally stable but can be cleaved under specific, often harsh, conditions. These groups can also influence the reactivity of adjacent centers.

Ether cleavage typically requires strong protic or Lewis acids to activate the ether oxygen.

Demethylation: The methoxy group at C-3 can be selectively cleaved to reveal a secondary hydroxyl group. A standard and effective method for this transformation is the use of a strong Lewis acid like boron tribromide (BBr₃) in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds via the formation of an adduct between the Lewis acidic boron and the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. researchgate.netnih.gov This demethylation has been reported to produce the corresponding 3-hydroxytetrahydropyran derivative in high yield (92%). The resulting hydroxyl group can be further derivatized, for example, through alkylation with methyl iodide in the presence of a base, to introduce different ether functionalities.

General Ether Cleavage: While less selective, strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also cleave ethers. The mechanism involves protonation of the ether oxygen to form a good leaving group (an alcohol), followed by an Sₙ1 or Sₙ2 attack by the halide nucleophile. youtube.com

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular participation can lead to enhanced reaction rates and retention of stereochemistry. chem-station.com

For this compound, both the amine and methoxy groups have lone pairs that could potentially act as internal nucleophiles. Given the trans arrangement of the substituents, the geometry is suitable for anchimeric assistance in substitution reactions.

Potential NGP by the Amine Group: If the methoxy group at C-3 were converted into a better leaving group (e.g., a tosylate), the amine at C-4 could potentially facilitate its displacement through backside attack. This would form a strained, bicyclic aziridinium (B1262131) ion intermediate. Subsequent attack by an external nucleophile would open this intermediate, potentially leading to products with retained or rearranged stereochemistry.

Potential NGP by the Methoxy Group: Similarly, in a hypothetical reaction where a leaving group is present at the C-4 position, the oxygen of the C-3 methoxy group could participate. This would involve the formation of a bicyclic oxonium ion intermediate.

It is crucial to note that while mechanistically plausible based on established principles of NGP, dalalinstitute.comlibretexts.org specific experimental evidence confirming such participation for this particular molecule is not documented in the reviewed literature. The likelihood of such participation would depend heavily on the specific reaction conditions and the nature of the leaving group.

Ring-Opening Reactions and Subsequent Cyclization Pathways

The tetrahydropyran ring is a stable saturated heterocycle but can be forced to open under strongly acidic conditions, consistent with the general reactivity of ethers.

Acid-Catalyzed Ring Opening: It has been reported that the tetrahydropyran ring of this scaffold undergoes cleavage when subjected to concentrated hydrochloric acid (6M) at elevated temperatures (100°C). The reaction mechanism involves the protonation of the ring ether oxygen by the strong acid. This activation makes the adjacent carbons (C-2 and C-6) electrophilic. A nucleophile present in the medium, such as water or a chloride ion, can then attack one of these carbons in an Sₙ2 or Sₙ1-type process, leading to the cleavage of a C-O bond and the formation of a linear diol. acs.org This type of hydrolysis is a known degradation pathway for tetrahydropyran-containing structures under harsh acidic conditions. acs.org

There is no specific information in the surveyed literature regarding subsequent cyclization pathways following this ring-opening reaction for this compound. The resulting linear diol possesses multiple functional groups that could, in principle, be used in separate, subsequent chemical steps to construct new cyclic or acyclic structures.

Stereoselectivity and Mechanistic Aspects of Transformations Involving the Chiral Center

The stereochemical outcome of chemical transformations at the chiral centers of this compound, specifically at the C-4 position bearing the amino group, is profoundly influenced by the neighboring C-3 methoxy substituent. The spatial arrangement of these groups in the tetrahydropyran ring dictates the accessibility of reagents and can lead to highly stereoselective reactions. Mechanistically, the participation of the C-3 methoxy group as an internal nucleophile is a key factor in controlling the stereochemistry of substitution reactions at the C-4 center.

A critical mechanistic feature governing the stereoselectivity of reactions at the C-4 position is the principle of neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.orgscribd.com In this context, the lone pair of electrons on the oxygen atom of the C-3 methoxy group can act as an internal nucleophile. This participation is particularly relevant in reactions where a leaving group is present at the C-4 position, a scenario often encountered during the derivatization of the amino group.

For neighboring group participation to be effective, a specific conformational arrangement of the tetrahydropyran ring is necessary. The chair conformation of the ring must allow for a backside attack of the C-3 methoxy group on the C-4 carbon, displacing the leaving group. This intramolecular SN2 reaction leads to the formation of a transient, bicyclic oxonium ion intermediate . The formation of this bridged ion has significant stereochemical consequences.

The stereochemical course of such a transformation can be summarized in the following steps:

Activation of the C-4 substituent: The amino group at C-4 is typically converted into a good leaving group (e.g., a tosylate or a diazonium salt).

Intramolecular cyclization: The C-3 methoxy group, positioned trans to the leaving group at C-4, participates in an intramolecular backside attack, displacing the leaving group and forming a bicyclic oxonium ion intermediate. This step proceeds with inversion of configuration at C-4.

Nucleophilic ring-opening: An external nucleophile attacks the C-4 carbon of the oxonium ion. This attack also occurs via an SN2 mechanism, leading to a second inversion of configuration at C-4.

The efficiency of this neighboring group participation is dependent on several factors, including the nature of the leaving group at C-4, the nucleophilicity of the external reagent, and the solvent conditions. A good leaving group will facilitate the initial intramolecular cyclization, while a less reactive external nucleophile may favor the NGP pathway over a direct SN2 displacement.

The table below outlines the expected stereochemical outcomes for a hypothetical nucleophilic substitution reaction at C-4 of a derivatized this compound, comparing a direct SN2 mechanism with a pathway involving neighboring group participation.

| Reaction Pathway | Step 1: Leaving Group Displacement | Step 2: Nucleophile Attack | Overall Stereochemistry at C-4 |

| Direct SN2 | Inversion | - | Inversion |

| Neighboring Group Participation | Inversion (intramolecular) | Inversion (intermolecular) | Retention |

It is important to note that while direct experimental or computational studies on this compound are not extensively available in the reviewed literature, the principles of neighboring group participation by ether and methoxy groups in similar cyclic systems, such as pyranosides in carbohydrate chemistry, are well-established. nih.gov These analogous systems provide a strong theoretical framework for predicting the reactivity and stereochemical behavior of the title compound. The stereoselective synthesis of various substituted tetrahydropyrans often relies on controlling such intricate mechanistic pathways. uva.esethernet.edu.et

Computational Chemistry and Theoretical Investigations of Trans 4 Amino 3 Methoxy Tetrahydropyran

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner. These calculations provide detailed information about the electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov For a molecule such as trans-4-Amino-3-(methoxy)tetrahydropyran, DFT is instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the ground state geometry.

The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric and torsional strain. pressbooks.pubfiveable.me However, the presence of two substituents—amino and methoxy (B1213986) groups—in a trans configuration leads to multiple possible chair conformers. The key distinction lies in whether the substituents are in axial or equatorial positions. DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G**, can be employed to optimize the geometry of each possible conformer and calculate their relative energies. nih.gov

The most stable conformer is generally the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions where an axial substituent clashes with other axial atoms on the same side of the ring. pressbooks.publibretexts.org For this compound, the diequatorial conformer is predicted to be the most stable ground state.

DFT is also used to locate transition states, which are the energy maxima along a reaction coordinate, such as the pathway for ring-flipping between two chair conformations. nih.gov Identifying the energy of this transition state provides the activation barrier for the conformational change. montclair.edu

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Amino Group Position | Methoxy Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 (Lowest Energy) | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Axial | +4.5 |

| Twist-Boat | N/A (Intermediate) | +6.0 | |

| Ring-Flip Transition State | N/A (Half-Chair) | +10.5 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While DFT is highly effective, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer even higher accuracy for calculating electronic energies, though at a significantly greater computational expense. acs.orgcompchem.me

For a molecule like this compound, these high-level methods are typically used to refine the energies of conformers whose geometries were previously optimized using a more efficient method like DFT. This approach, known as a single-point energy calculation, provides a "gold standard" benchmark for the relative stabilities of the different conformations. mdpi.com Such high-accuracy predictions are crucial for building reliable models of molecular behavior. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations excel at describing static molecular structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govox.ac.uk In an MD simulation, the molecule is treated as a classical system where atoms move according to Newton's laws of motion, with forces calculated from a molecular mechanics force field.

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules, such as water, to mimic its behavior in solution. researchgate.net The simulation, run over nanoseconds or longer, would reveal how the molecule tumbles, vibrates, and undergoes conformational changes. aip.org

A key application of MD is to study solvent effects. The simulation can show how water molecules arrange themselves around the solute, forming hydrogen bonds with the amino (N-H) and methoxy (C-O-C) groups. mdpi.com Analysis of these simulations can yield properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the solvation shell. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools to predict how a molecule will react. DFT calculations are central to this, offering insights into a molecule's electronic structure that govern its reactivity. mdpi.comrsc.org

For this compound, the following properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions of the molecule likely to act as a nucleophile (electron donor), while the LUMO highlights regions susceptible to electrophilic attack (electron acceptor). nih.gov For this molecule, the nitrogen atom of the amino group is expected to have a large contribution to the HOMO, making it a primary site for reactions with electrophiles.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses color-coding to show electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, the area around the lone pair of the nitrogen atom would be strongly negative (red), while the hydrogens of the amino group would be positive (blue).

Conceptual DFT Indices: Reactivity descriptors such as electrophilicity, nucleophilicity, and Fukui functions can be calculated to quantify the reactivity of different atomic sites within the molecule, predicting both regioselectivity and stereoselectivity in potential reactions. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Reactivity |

|---|---|---|---|

| HOMO | -9.2 | Nitrogen (Amino Group) | Site for electrophilic attack (e.g., protonation, alkylation) |

| LUMO | +1.5 | C-O and C-N antibonding orbitals | Site for nucleophilic attack (less likely) |

Detailed Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial forces that dictate molecular conformation, crystal packing, and interactions with other molecules. researchgate.netnih.gov For this compound, both intramolecular and intermolecular non-covalent interactions are significant.

Intramolecular Interactions: Within a single molecule, there is the potential for an intramolecular hydrogen bond between the amino group (as a hydrogen bond donor) and the oxygen of the methoxy group or the ring oxygen (as acceptors). nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions. nih.gov The presence of such an interaction can influence the conformational preference of the molecule. researchgate.net

Intermolecular Interactions: When two or more molecules of this compound interact, the primary force is hydrogen bonding. The amino group of one molecule can form a strong hydrogen bond with the amino, methoxy, or ring oxygen of another molecule. These interactions are fundamental to the physical properties of the substance in its condensed phases (liquid and solid). Computational analysis can predict the geometry and binding energy of dimers and larger clusters, providing insight into how the molecules will self-assemble.

Advanced Applications in Organic Synthesis and Chemical Biology As a Building Block

Strategic Use as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and defined stereochemistry of trans-4-Amino-3-(methoxy)tetrahydropyran make it an ideal starting material for asymmetric synthesis. The trans orientation of the substituents imparts a greater conformational rigidity compared to its cis isomer, which is a crucial attribute for transferring stereochemical information during synthetic transformations. This defined spatial arrangement is fundamental to its application as a chiral building block for constructing intricate molecular architectures with high levels of stereocontrol.

Precursors for Novel Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both a primary amine and an ether linkage within a cyclic framework, makes it a powerful precursor for synthesizing novel nitrogen-containing heterocycles. The amino group serves as a versatile handle for a wide array of chemical transformations, including N-alkylation, acylation, and participation in cyclization reactions to form fused or spirocyclic systems.

Synthetic chemists have utilized this building block in multi-step sequences to generate complex heterocyclic scaffolds. For instance, the primary amine can act as a nucleophile to initiate cascades or domino reactions, leading to the rapid assembly of polycyclic structures. These reactions are pivotal in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs and are known to exhibit diverse biological activities. nih.govnih.gov The tetrahydropyran (B127337) ring itself is a privileged scaffold in many bioactive natural products, and its incorporation into new heterocyclic systems is a promising strategy for drug discovery. au.dk

| Heterocycle Class | Synthetic Strategy | Key Features |

| Fused Pyrano-pyrimidines | Condensation of the amino group with dicarbonyl compounds followed by cyclization. | Creates bicyclic systems with potential as kinase inhibitors. |

| Spiro-oxindoles | Reaction of the N-acylated derivative in intramolecular cyclizations. | Generates sp³-rich scaffolds for exploring new chemical space. researchgate.net |

| Pyrrolidino-tetrahydropyrans | Multi-step sequences involving ring-opening and re-cyclization strategies. | Access to novel bridged and fused ring systems. |

Scaffolds for the Synthesis of Polyketide Natural Product Analogs

Polyketide natural products are a large and structurally diverse class of compounds, many of which exhibit potent biological activities. A significant number of these natural products feature tetrahydropyran rings as key structural motifs. The synthesis of analogs of these complex molecules is a crucial endeavor in medicinal chemistry to improve efficacy, reduce toxicity, and overcome drug resistance.

This compound serves as an excellent starting scaffold for the synthesis of polyketide analogs. Its pre-defined stereochemistry can be used to control the orientation of subsequent appendages attached to the THP ring, mimicking the stereochemical complexity of the natural products. The amino and methoxy (B1213986) groups can be further functionalized or modified to introduce side chains and other functionalities characteristic of polyketides, allowing for the systematic exploration of structure-activity relationships (SAR).

Integration into Methodologies for the Construction of Bioactive Chemical Entities

The tetrahydropyran scaffold is recognized as a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable physicochemical properties, such as improved solubility and metabolic stability. The incorporation of the this compound moiety is a deliberate strategy to impart these desirable properties onto new chemical entities.

One notable application is in the development of selective enzyme inhibitors. For example, chiral amino alcohols and related structures are key building blocks in the synthesis of muscarinic M1/M4 receptor agonists, which are targets for neurological disorders. nih.gov The defined stereochemistry of the aminotetrahydropyran can lead to specific interactions within the binding pocket of a target protein, enhancing potency and selectivity. The development of chiral routes using such building blocks is essential for producing single-enantiomer drugs, which have grown dramatically in the pharmaceutical market. nih.gov

| Bioactive Target Class | Rationale for Incorporation | Example Application |

| Kinase Inhibitors | The THP ring acts as a rigid scaffold to orient pharmacophores correctly in the ATP-binding site. | Synthesis of novel inhibitors for Tropomyosin receptor kinases (TRKs). nih.gov |

| GPCR Modulators | The amino group can serve as a key interaction point (e.g., salt bridge) with the receptor. | Development of selective M4 agonists. nih.gov |

| Ion Channel Modulators | The sp³-rich, three-dimensional shape can lead to specific interactions with complex channel proteins. | Identification of Nav1.7 inhibitors from libraries based on THP scaffolds. researchgate.net |

Exploration of its Derivatives in Asymmetric Catalysis and Chiral Auxiliary Development

The chiral nature of this compound makes it and its derivatives attractive candidates for applications in asymmetric catalysis. Chiral amino alcohols are well-established precursors for synthesizing chiral ligands and auxiliaries that can induce enantioselectivity in chemical reactions. rsc.org

Derivatives of this compound can be envisioned in several catalytic roles:

Chiral Ligands: The amino group can be modified to coordinate with a metal center (e.g., Rhodium, Ruthenium, Palladium). The rigid THP backbone would create a well-defined chiral environment around the metal, influencing the stereochemical outcome of reactions such as asymmetric hydrogenation or C-C bond formation.

Organocatalysts: The secondary amine formed by N-alkylation can act as a chiral organocatalyst, for instance, in enamine or iminium ion catalysis, to produce functionalized molecules with high enantioselectivity. au.dk

Chiral Auxiliaries: The molecule can be temporarily attached to a prochiral substrate. The steric hindrance and electronic properties of the substituted THP ring would then direct the attack of a reagent to one face of the molecule, controlling the formation of a new stereocenter. After the reaction, the auxiliary can be cleaved and recovered.

Design and Synthesis of Advanced Heterocyclic Systems Incorporating the this compound Moiety

Beyond its use as a simple precursor, this compound is being integrated into the rational design of advanced heterocyclic systems with complex topologies. Modern synthetic strategies, such as diversity-oriented synthesis and fragment-based drug design, rely on building blocks that provide three-dimensional diversity.

The rigid, non-planar structure of the THP ring is ideal for creating sp³-rich molecules that are more likely to have specific biological interactions than flat, aromatic compounds. Synthetic routes are being designed to use this building block as a central hub from which multiple points of diversity can be projected into three-dimensional space. This includes the synthesis of:

Fused Bicyclic and Polycyclic Systems: Intramolecular cyclization reactions, such as the tert-amino effect, can be employed to construct novel fused heterocycles where the THP ring is annulated to another ring system. beilstein-journals.org

Spirocyclic Scaffolds: The amino group can be derivatized and used to construct a second ring that shares a single atom with the THP ring, leading to complex spirocycles.

Bridged Systems: Both the amino group and another position on the THP ring can be used to form bridges, creating rigid, cage-like structures.

These advanced architectures are of significant interest for tackling challenging biological targets and for developing next-generation therapeutics.

Future Research Directions and Perspectives

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like trans-4-Amino-3-(methoxy)tetrahydropyran is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. Future innovations are expected to concentrate on several key areas.

One promising avenue is the expansion of biocatalysis for the asymmetric synthesis of chiral amines and their precursors. researchgate.netnih.gov The use of enzymes, such as transaminases (TAs), imino reductases (IREDs), and monoamine oxidases, offers high enantioselectivity under mild reaction conditions, often eliminating the need for costly and toxic heavy metal catalysts. researchgate.netresearchgate.net Engineered enzymes, developed through techniques like directed evolution, can be tailor-made to exhibit high activity and selectivity for specific substrates, such as precursors to substituted aminotetrahydropyrans. researchgate.netrochester.edu This approach not only enhances the stereochemical purity of the final product but also aligns with green chemistry principles by utilizing renewable catalysts and often enabling reactions in aqueous media. rsc.org

Flow chemistry , or continuous flow manufacturing, represents another significant frontier. newdrugapprovals.orguc.pt This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved reproducibility. uc.ptyoutube.com For the synthesis of functionalized tetrahydropyrans, flow reactors can enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. youtube.comnih.gov The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, automated sequence, significantly reducing manual handling and waste generation. uc.ptunimi.it The application of flow chemistry to heterocycle synthesis is an active area of research and is expected to provide more efficient routes to compounds like this compound.

Furthermore, the development of one-pot and multicomponent reactions continues to be a major goal in green synthesis. mdpi.com These strategies improve atom economy and reduce the number of synthetic steps, solvent usage, and purification requirements. Future research will likely focus on designing novel multicomponent reactions that can construct the substituted tetrahydropyran (B127337) core in a single, efficient operation. Additionally, the use of greener solvents, such as those derived from renewable biomass, is gaining traction. For instance, tetrahydropyran (oxane) itself has been identified as a promising, biodegradable, and non-carcinogenic solvent that can be produced from biomass sources. wikipedia.orgrsc.org

| Green Synthesis Strategy | Key Advantages | Relevance to this compound |

| Biocatalysis | High enantioselectivity, mild conditions, renewable catalysts. researchgate.netnih.gov | Synthesis of specific stereoisomers, reducing the need for chiral separation. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability, process intensification. newdrugapprovals.orgyoutube.com | Improved yield and purity, potential for automated, multi-step synthesis. |

| One-Pot Reactions | Increased atom economy, reduced waste, fewer synthetic steps. mdpi.com | More efficient and streamlined construction of the core tetrahydropyran ring. |

| Renewable Solvents | Reduced environmental impact, improved process sustainability. rsc.org | Aligning the synthesis with overall green chemistry goals. |

Application of Emerging Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the innovative synthetic methodologies described above, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical quality attributes. sailife.comijpsr.com Emerging spectroscopic techniques are central to the implementation of PAT, enabling in-situ and on-line monitoring of chemical reactions. researchgate.net

In-situ spectroscopy , including Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allows chemists to follow the concentration of reactants, products, and intermediates directly in the reaction vessel without sampling. researchgate.netmpg.de For instance, ReactIR (an in-situ FTIR method) can be used to track the consumption of a starting material's carbonyl group or the formation of an imine intermediate in real time. researchgate.net Raman spectroscopy is particularly useful for monitoring reactions in aqueous or slurry-based systems due to the weak Raman scattering of water. researchgate.net Benchtop NMR spectrometers are also becoming increasingly common for real-time reaction monitoring, providing detailed structural information throughout the course of a reaction. magritek.com These techniques provide invaluable data for optimizing reaction conditions, ensuring reaction completion, and identifying potential side reactions.

The application of these PAT tools is especially critical for controlling crystallization processes, which are often the final step in isolating a pure active pharmaceutical ingredient (API). mdpi.com Techniques like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution in real-time, while UV/Vis and infrared spectroscopy can track solute concentration in the mother liquor. sailife.commdpi.commdpi.com This level of control is essential for consistently producing the desired polymorphic form and ensuring product quality. ijpsr.com As the synthesis of this compound and its derivatives is scaled up, the integration of these real-time monitoring tools will be indispensable for ensuring robust and reproducible manufacturing processes.

| Spectroscopic Technique | Information Provided | Application in Synthesis/Crystallization |

| In-situ FTIR/Raman | Real-time concentration of reactants, products, and intermediates; functional group changes. researchgate.netresearchgate.net | Reaction kinetics studies, endpoint determination, mechanism investigation. |

| Real-Time NMR | Detailed structural information on species in solution. mpg.demagritek.com | Identification of transient intermediates, mechanistic studies. |

| FBRM | Crystal/particle size and count. sailife.com | Monitoring nucleation and crystal growth, optimizing crystallization conditions. |

| In-situ UV/Vis | Solute concentration in solution. mdpi.com | Determining solubility curves, monitoring supersaturation during crystallization. |

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the initial design of new molecules to the prediction of optimal synthetic routes. chemrxiv.org These computational tools are expected to play a pivotal role in the future exploration of this compound derivatives.

Beyond route design, machine learning models are being developed to predict the outcomes of chemical reactions with remarkable accuracy. mit.eduacs.org By training on high-throughput experimentation (HTE) data, algorithms like random forests can predict the yield or selectivity of a reaction under a given set of conditions (e.g., catalyst, solvent, temperature). semanticscholar.orgovid.com This predictive power can drastically reduce the number of experiments needed for reaction optimization, saving time and resources. ucla.edu For instance, ML could be used to select the optimal ligand and base combination for a C-N cross-coupling reaction to further functionalize the amino group of this compound.

The integration of these predictive models with automated robotic synthesis platforms represents the future of chemical discovery. This closed-loop approach, where an AI designs a molecule and predicts its synthesis, a robot performs the reaction, and analytical tools provide feedback to the AI, will enable the rapid exploration of vast chemical libraries based on the aminotetrahydropyran scaffold for various applications.

Expanding the Scope of Chemical Derivatization for Diverse Material Science Applications

While substituted aminotetrahydropyrans are recognized for their utility in medicinal chemistry, the inherent functionality of this compound—a primary amine, a methoxy (B1213986) group, and a heterocyclic ring—makes it a versatile building block for materials science. Future research is expected to explore the derivatization of this scaffold to create novel functional materials.

The primary amine group serves as an excellent handle for further chemical modification. nih.govnih.gov It can be readily used in reactions to synthesize polymers, such as polyamides or polyimides, by reacting with appropriate diacyl chlorides or dianhydrides. The rigid tetrahydropyran ring incorporated into the polymer backbone could impart unique thermal and mechanical properties. Furthermore, the amine can be a starting point for multicomponent reactions like the Kabachnik-Fields reaction, which could be used to introduce α-aminophosphonate moieties. mdpi.com Polymers containing such groups are known for their metal-chelating abilities and flame-retardant properties. mdpi.com

The tetrahydropyran scaffold itself can be a component of larger, functional molecules. For example, tetrahydropyrene-based tetraarylethenes have been synthesized and shown to exhibit aggregation-induced emission (AIE), a property valuable for developing solid-state emitters for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org By analogy, derivatizing the aminotetrahydropyran core with chromophoric or electronically active groups could lead to new classes of functional dyes, sensors, or electronic materials. The stereochemistry of the this compound scaffold could also be leveraged to create chiral materials for applications in asymmetric catalysis or separations. The development of new synthetic methods for creating highly substituted aminotetrahydropyrans will be crucial for accessing these advanced materials. nih.govresearchgate.net

| Derivatization Strategy | Potential Material Application | Key Functional Group Utilized |

| Polymerization (e.g., Polyamides) | High-performance polymers with unique thermal/mechanical properties. | Primary amine |

| Kabachnik-Fields Reaction | Functional polymers for metal chelation, flame retardants. mdpi.com | Primary amine |

| Attachment of Chromophores | Organic light-emitting diodes (OLEDs), fluorescent probes, sensors. | Primary amine / Tetrahydropyran scaffold |

| Creation of Chiral Ligands | Asymmetric catalysis, chiral separations. | Primary amine and chiral scaffold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.